

Application Notes: **DMT-L-dG(ib)** **Phosphoramidite** in Gene Synthesis

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Compound of Interest

Compound Name: *DMT-L-dG(ib) Phosphoramidite*

Cat. No.: *B12373064*

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Introduction

DMT-L-dG(ib) Phosphoramidite is a specialized, high-purity nucleoside phosphoramidite essential for the chemical synthesis of L-oligonucleotides, also known as mirror-image DNA or L-DNA.[1] In standard oligonucleotide synthesis, the naturally occurring D-enantiomers of deoxynucleosides are used. The use of the L-enantiomer, L-deoxyguanosine, in this phosphoramidite form allows for the creation of synthetic DNA with a left-handed helical structure. This mirror-image DNA is resistant to degradation by naturally occurring enzymes (nucleases), which specifically recognize and cleave D-DNA, making it a valuable tool in various research, diagnostic, and therapeutic applications.

The molecule is designed for use in automated solid-phase oligonucleotide synthesis, which follows the highly efficient phosphoramidite chemistry.[2] Key features of **DMT-L-dG(ib) Phosphoramidite** include:

- **5'-DMT Group:** A dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl position. This acid-labile group protects the 5'-OH during the coupling reaction and is removed to allow for the addition of the next nucleotide in the sequence.[3][4] Its cleavage releases an orange-colored cation, which allows for real-time monitoring of synthesis efficiency.[3]
- **Isobutyryl (ib) Protecting Group:** The exocyclic amine of the guanine base is protected by an isobutyryl group. This prevents unwanted side reactions during the synthesis cycle.[5]

- **3'-Phosphoramidite Group:** A diisopropylamino and β -cyanoethyl protected phosphite triester group at the 3'-position. This is the reactive moiety that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][7]

Applications

The primary application of **DMT-L-dG(ib) Phosphoramidite** is in the synthesis of L-oligonucleotides for various specialized purposes:

- **Aptamer Development (Spiegelmers®):** L-DNA aptamers, often called Spiegelmers (from the German word for mirror), can be developed to bind to specific targets with high affinity and specificity. Because they are resistant to nuclease degradation, they have a significantly longer half-life in biological fluids, making them excellent candidates for therapeutic and diagnostic agents.
- **Enantiomeric Studies:** Synthesizing L-DNA allows researchers to study the chiral-specific interactions between DNA and other molecules, such as proteins or small-molecule drugs.
- **Biostable Probes:** L-DNA probes can be used in diagnostic assays where resistance to enzymatic degradation is crucial for signal stability and assay robustness.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **DMT-L-dG(ib) Phosphoramidite**.

Property	Value	Reference(s)
Chemical Formula	C ₄₄ H ₅₄ N ₇ O ₈ P	[5]
Molecular Weight	839.92 g/mol	[5]
CAS Number	93183-15-4	[5]
Appearance	White to off-white powder or granules	
Purity (HPLC)	≥95% - 99.0%	
Purity (³¹ P-NMR)	≥99%	
Storage Conditions	2-8°C under inert atmosphere	
Solubility	Soluble in Acetonitrile (ACN) for synthesis; DMSO for analysis	[8]

Protocols

Protocol 1: Automated Solid-Phase L-Oligonucleotide Synthesis

This protocol describes the standard phosphoramidite cycle for incorporating a DMT-L-dG(ib) monomer into a growing L-oligonucleotide chain on an automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[4][6]

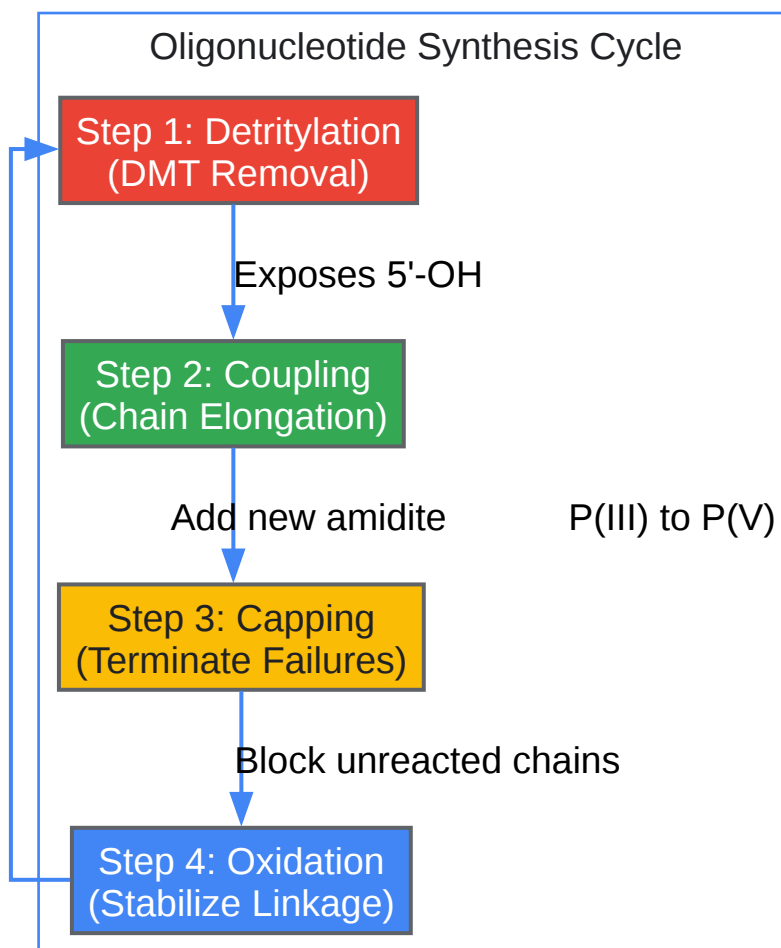
Prerequisites:

- Automated DNA/RNA Synthesizer.
- Solid support (CPG) pre-loaded with the initial L-nucleoside.
- Anhydrous acetonitrile (ACN) as the main solvent.
- Required reagents:

- Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)).
- Activator solution (e.g., 0.45 M Tetrazole in ACN or 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN).
- Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF) and Capping Solution B (e.g., N-Methylimidazole/THF).
- Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
- Washing solution (Acetonitrile).
- **DMT-L-dG(ib) Phosphoramidite** and other required L-phosphoramidites dissolved in anhydrous ACN to the desired concentration (e.g., 0.1 M).

Synthesis Cycle Workflow:

The synthesis of an oligonucleotide is a cyclical process where each cycle adds one nucleotide. The following four steps are repeated until the desired sequence is synthesized.



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Figure 1: The four main steps of the phosphoramidite synthesis cycle.

Methodology:

- Step 1: Detritylation (Deblocking)
 - The solid support column is washed with anhydrous acetonitrile.
 - The deblocking solution (3% TCA in DCM) is passed through the column to remove the DMT protecting group from the 5'-hydroxyl of the nucleotide bound to the support.[3][6]
 - This reaction is rapid and yields a free 5'-OH group, which is the reactive site for the next coupling step.

- The column is thoroughly washed with acetonitrile to remove the acid and the cleaved DMT cation.
- Step 2: Coupling
 - The **DMT-L-dG(ib) phosphoramidite** solution and the activator solution are simultaneously delivered to the column.
 - The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.^[4]
 - This activated monomer rapidly couples with the free 5'-OH group of the growing chain, forming a phosphite triester linkage.^[2] This step is the core of chain elongation.
 - Coupling efficiency is typically very high (>99%).^[6]
- Step 3: Capping
 - Since coupling is not 100% efficient, a small fraction of 5'-OH groups will remain unreacted.
 - To prevent these unreacted chains from participating in subsequent cycles (which would result in deletion mutations), they are permanently blocked.
 - Capping solutions A and B are delivered to the column to acetylate the unreacted 5'-hydroxyl groups.^{[4][6]}
- Step 4: Oxidation
 - The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphotriester.
 - The oxidizing solution (Iodine/water/pyridine) is passed through the column, oxidizing the P(III) center to a P(V) center.^[6]
 - The column is washed with acetonitrile to remove excess reagents.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the completed L-oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.

Reagents:

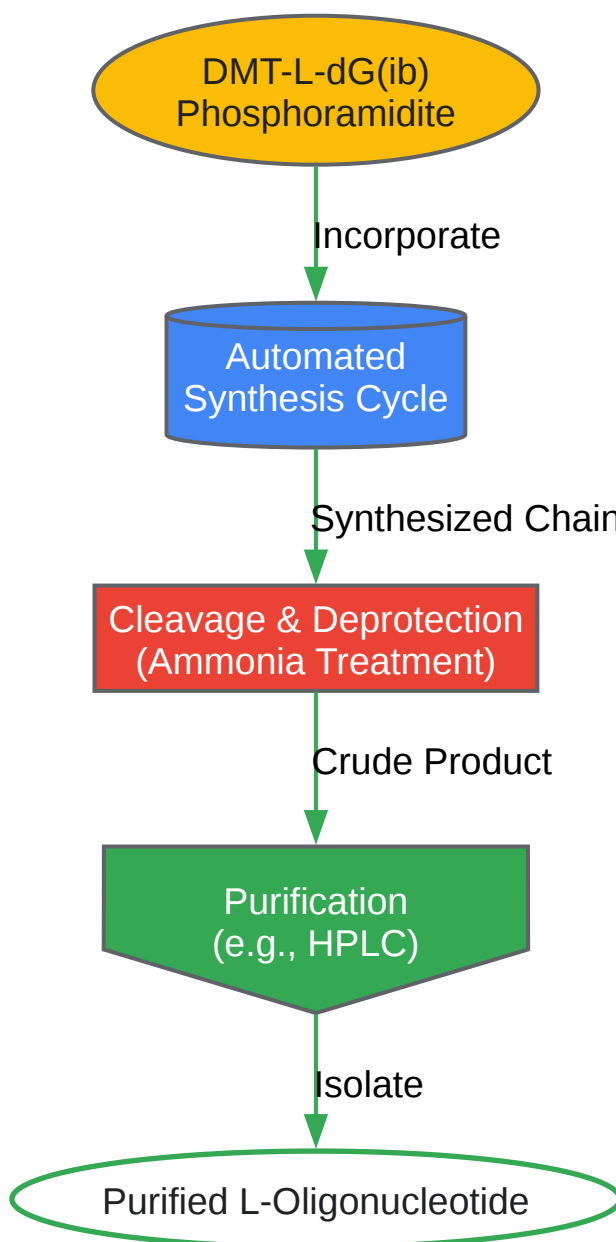
- Concentrated ammonium hydroxide (NH_4OH) or a mixture of ammonium hydroxide and methylamine (AMA).

Methodology:

- **Cleavage from Support:** The solid support is transferred to a vial, and concentrated ammonium hydroxide is added. The vial is sealed and heated (e.g., 8 hours at 55 °C or 24 hours at room temperature).[5] This cleaves the ester linkage holding the oligonucleotide to the CPG support.
- **Base Deprotection:** The same heating step in ammonia also removes the isobutyryl (ib) protecting group from the guanine bases, as well as protecting groups from other bases (e.g., benzoyl for adenine and cytosine).[5]
- **Phosphate Deprotection:** The β -cyanoethyl groups on the phosphate backbone are also removed by the ammonia treatment through a β -elimination mechanism.[3]
- **Purification:** The resulting crude L-oligonucleotide solution is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.

Logical Workflow: From Monomer to Purified Oligonucleotide

The entire process from phosphoramidite monomer to the final purified product follows a clear logical progression.



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Figure 2: Overall workflow from phosphoramidite building block to purified L-DNA.

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